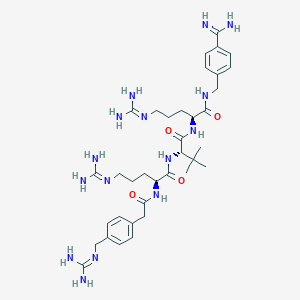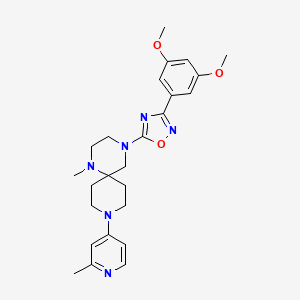
4-guanidinomethyl-phenylacteyl-Arg-Tle-Arg-4-amidinobenzylamide
Overview
Description
MI-1148 is a tripeptide compound comprising L-arginine, 3-methyl-L-valine, and L-arginine joined in sequence by peptide linkages. The amino terminus is substituted by a [4-(carbamimidamidomethyl)phenyl]acetyl group, and the carboxy terminus is substituted by a (4-carbamimidoylbenzyl)amino group . It is a highly potent inhibitor of furin endoprotease, with a Ki value of 5.5 pM, and exhibits anti-infectious activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
MI-1148 is synthesized through peptide coupling reactions. The synthesis involves the sequential addition of amino acids, starting with L-arginine, followed by 3-methyl-L-valine, and another L-arginine. The peptide linkages are formed using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by substituting the amino terminus with a [4-(carbamimidamidomethyl)phenyl]acetyl group and the carboxy terminus with a (4-carbamimidoylbenzyl)amino group .
Industrial Production Methods
Industrial production of MI-1148 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MI-1148 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbamimidoyl groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxy termini.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with amine groups replacing carbamimidoyl groups.
Substitution: Substituted derivatives with new functional groups at the amino and carboxy termini.
Scientific Research Applications
MI-1148 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role as a furin endoprotease inhibitor, which is crucial in various biological processes.
Medicine: Explored for its potential as an antiviral and antibacterial agent. .
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery
Mechanism of Action
MI-1148 exerts its effects by inhibiting the activity of furin endoprotease, a serine endopeptidase involved in the cleavage of precursor proteins into their active forms. The compound binds to the active site of furin, preventing it from processing its substrates. This inhibition disrupts various cellular processes, including viral entry and replication, making MI-1148 a potent antiviral and antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide: Structurally related to MI-1148 and also inhibits furin endoprotease.
10′-Hydroxyusambarensine: Another furin inhibitor with similar binding properties.
3-O-(beta-D-glucopyranosyl)_etioline: Exhibits furin inhibitory activity.
Uniqueness of MI-1148
MI-1148 stands out due to its high potency (Ki = 5.5 pM) and its dual role as an antiviral and antibacterial agent. Its unique structure, with specific substitutions at the amino and carboxy termini, contributes to its high affinity for furin and its broad-spectrum activity .
Properties
Molecular Formula |
C36H57N15O4 |
|---|---|
Molecular Weight |
763.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]pentanoyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C36H57N15O4/c1-36(2,3)28(32(55)50-25(6-4-16-45-33(39)40)30(53)47-19-23-12-14-24(15-13-23)29(37)38)51-31(54)26(7-5-17-46-34(41)42)49-27(52)18-21-8-10-22(11-9-21)20-48-35(43)44/h8-15,25-26,28H,4-7,16-20H2,1-3H3,(H3,37,38)(H,47,53)(H,49,52)(H,50,55)(H,51,54)(H4,39,40,45)(H4,41,42,46)(H4,43,44,48)/t25-,26-,28+/m0/s1 |
InChI Key |
HXVPWVPTVOOCMV-UNCTUWKVSA-N |
SMILES |
CC(C)(C)[C@H](NC([C@@H](NC(CC1=CC=C(C/N=C(N)\N)C=C1)=O)CCC/N=C(N)/N)=O)C(N[C@@H](CCC/N=C(N)\N)C(N(C2=CC=C(C(N)=N)C=C2)C)=O)=O |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MI-1148; MI 1148; MI1148. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
